Thiazolo[4,5-b]quinoxalin-2-amine
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Overview
Description
Thiazolo[4,5-b]quinoxalin-2-amine is a nitrogen-based heterocyclic compound that has garnered significant interest due to its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is part of the quinoxaline family, known for its wide range of biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiazolo[4,5-b]quinoxalin-2-amine can be synthesized through the reaction of 2,3-dichloroquinoxaline with thioureas in a solvent such as 1,4-dioxane. The reaction typically involves heating the mixture to facilitate the formation of the this compound structure .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industry standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Thiazolo[4,5-b]quinoxalin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of thiazolo[4,5-b]quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. It has been predicted to act on enzymes, kinases, and phosphatases, influencing various biological processes. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes .
Comparison with Similar Compounds
- 1,3-Dithiolo[4,5-b]quinoxaline
- 2,3-Dichloroquinoxaline
Comparison: Thiazolo[4,5-b]quinoxalin-2-amine is unique due to its specific thiazole ring fused with the quinoxaline structure, which imparts distinct chemical and biological properties. Compared to 1,3-dithiolo[4,5-b]quinoxaline, this compound exhibits different reactivity and biological activity profiles, making it suitable for various specialized applications .
Properties
Molecular Formula |
C9H6N4S |
---|---|
Molecular Weight |
202.24 g/mol |
IUPAC Name |
[1,3]thiazolo[4,5-b]quinoxalin-2-amine |
InChI |
InChI=1S/C9H6N4S/c10-9-13-7-8(14-9)12-6-4-2-1-3-5(6)11-7/h1-4H,(H2,10,11,13) |
InChI Key |
TWDCUBDAOUZTEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=N2)SC(=N3)N |
Origin of Product |
United States |
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